
6-Chlorochromone
Vue d'ensemble
Description
6-Chlorochromone is a heterocyclic organic compound with the molecular formula C9H5ClO2 . It is a solid substance with a molecular weight of 180.59 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Chlorochromone consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The SMILES string representation is Clc1ccc2OC=CC(=O)c2c1 .Physical And Chemical Properties Analysis
6-Chlorochromone is a white to orange to green powder or crystalline solid . It has a melting point range of 136-140°C . .Applications De Recherche Scientifique
Spectroscopic Properties and Theoretical Calculations
6-Chlorochromone (6-Clchr) has been studied for its unique spectroscopic properties. Erdogdu et al. (2019) conducted a comprehensive study involving infrared, Nuclear magnetic resonance (NMR), and UV–Vis spectroscopy, supported by Density Functional Theory (DFT) calculations. This research provides valuable insights into the main vibrational bands of 6-Chlorochromone, contributing significantly to the understanding of its spectroscopic behavior (Erdogdu et al., 2019).
Crystal Structure Analysis
The crystal structure of 6-Chlorochromone derivatives has been a subject of interest. Cao Ling-hua (2008) investigated the structure of 2-Phenyl-4-(6-chlorochromone-3-methylene)azlactone, providing detailed insights into its molecular formation and characteristics. This research aids in understanding the molecular geometry and potential applications of 6-Chlorochromone in material sciences (Cao Ling-hua, 2008).
Applications in Biotransformation
In a groundbreaking study, Şahin (2020) demonstrated the use of Lactobacillus paracasei as a biocatalyst for synthesizing (S)-6-chlorochroman-4-ol with high enantioselectivity. This study not only highlights the potential of 6-Chlorochromone in biotransformation processes but also underscores the importance of environmentally friendly and cost-effective methods in producing valuable chiral precursors for drug synthesis and other industrial applications (Şahin, 2020).
Chromone Scaffold Synthesis
Dahlén et al. (2006) developed an efficient synthetic strategy for 2,3,6,8-tetrasubstituted chromone derivatives, utilizing 6-Chlorochromone as a scaffold. This research is pivotal for understanding the versatile applications of chromone derivatives, especially in drug discovery, due to their potential biological activities (Dahlén et al., 2006).
Environmental Applications
In the environmental sector, Bishop et al. (2014) investigated the reduction and immobilization of hexavalent chromium using clay minerals, which is relevant to understanding how various compounds including chromones can be used to immobilize heavy metal contaminants. Although this study does not directly focus on 6-Chlorochromone, it contributes to the broader understanding of chromone compounds in environmental applications (Bishop et al., 2014).
Safety and Hazards
6-Chlorochromone may cause skin and eye irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propriétés
IUPAC Name |
6-chlorochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZQATFTQAZCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345122 | |
| Record name | 6-Chlorochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorochromone | |
CAS RN |
33533-99-2 | |
| Record name | 6-Chlorochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chlorochromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural formula and molecular weight of 6-Chlorochromone?
A1: While the provided abstracts don't explicitly state the structural formula or molecular weight of 6-Chlorochromone, they offer enough information to deduce them. 6-Chlorochromone is a chromone derivative with a chlorine atom substituted at the 6th position of the chromone core structure.
Q2: What spectroscopic data is available for characterizing 6-Chlorochromone and its derivatives?
A2: The research articles mention several spectroscopic techniques used to characterize 6-Chlorochromone derivatives:
- IR Spectroscopy: Used to identify functional groups present in the molecule. [, ]
- 1H NMR and 13C NMR Spectroscopy: Provides information about the number and environment of hydrogen and carbon atoms in the molecule. []
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. []
- UV-Visible Spectroscopy: Investigates the electronic transitions within the molecule, providing information about its light absorption properties. []
Q3: Can you describe a synthetic route for producing a 6-Chlorochromone derivative with a specific substitution?
A3: One of the articles details the synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. [, ] This method involves several steps:
Q4: What are the potential applications of 6-Chlorochromone derivatives in medicinal chemistry?
A4: One study highlights the potential of Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones in synthesizing chromone-based beta-turn peptidomimetics. [] Peptidomimetics are molecules that mimic the structure and biological activity of peptides, making them valuable tools in drug discovery.
Q5: How does the 6-substituent influence the biological activity of chromone derivatives?
A5: Research comparing various 6-substituted ethyl chroman-2-carboxylates (including 6-chloro, phenyl, and phenoxy analogs) in a hyperlipidemic rat model reveals the impact of the substituent on antilipidemic activity. [] Interestingly, the 6-chlorochromone ester showed activity in both normal and hyperlipidemic rats, whereas the 6-chlorochromanone ester was inactive. This suggests that chromones and chromans may exert antilipidemic effects through different mechanisms.
Q6: Has the crystal structure of any 6-Chlorochromone derivative been determined?
A6: Yes, one of the articles reports the crystal structure of 2-phenyl-4-(6-chlorochromone-3-methylene)azlactone, obtained through X-ray diffraction analysis. [] The compound crystallizes in the monoclinic system with the space group P21/c. This structural information can be valuable for understanding the compound's interactions with biological targets.
Q7: What computational chemistry approaches have been applied to study 6-Chlorochromone derivatives?
A7: While the provided abstracts don't explicitly mention specific computational studies, they allude to the potential for such research. For example, the exploration of structure-activity relationships in 6-substituted chromones [] suggests that computational techniques like QSAR (Quantitative Structure-Activity Relationship) modeling could be used to predict the activity of novel derivatives. Furthermore, the availability of crystal structure data [] opens avenues for molecular docking studies to investigate the binding modes of these compounds with potential biological targets.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



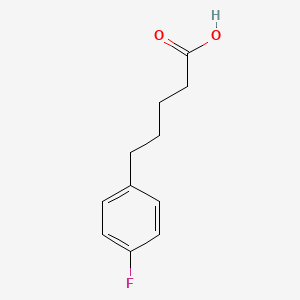
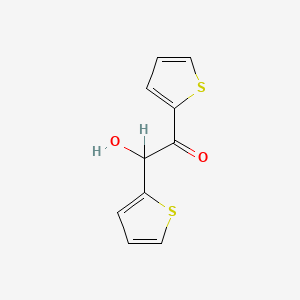



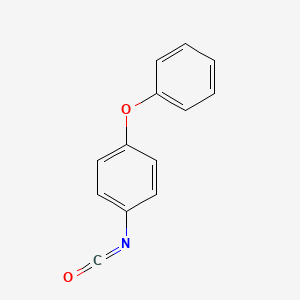
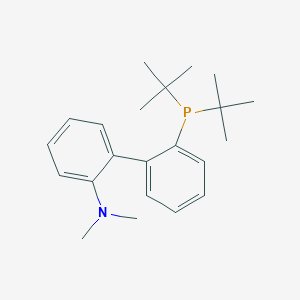
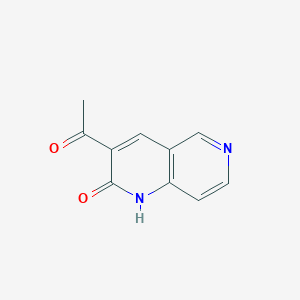
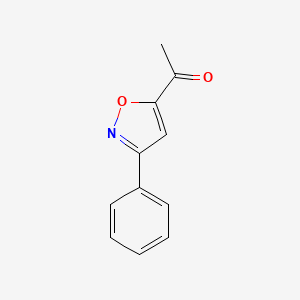
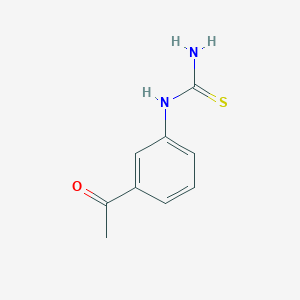


![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349336.png)
